

The UNC2025 Signaling Pathway: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Protein kinase inhibitor 11*

Cat. No.: *B2379520*

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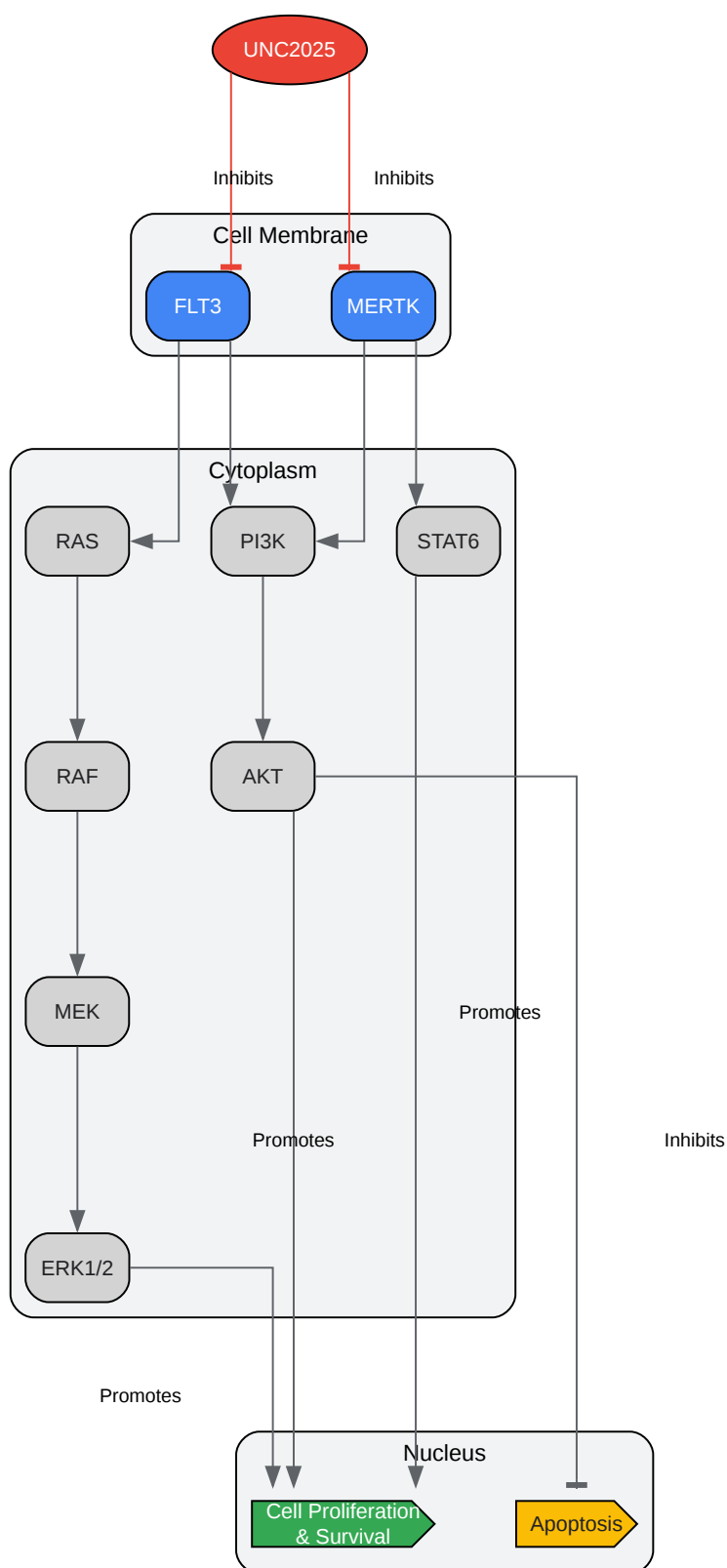
For Researchers, Scientists, and Drug Development Professionals

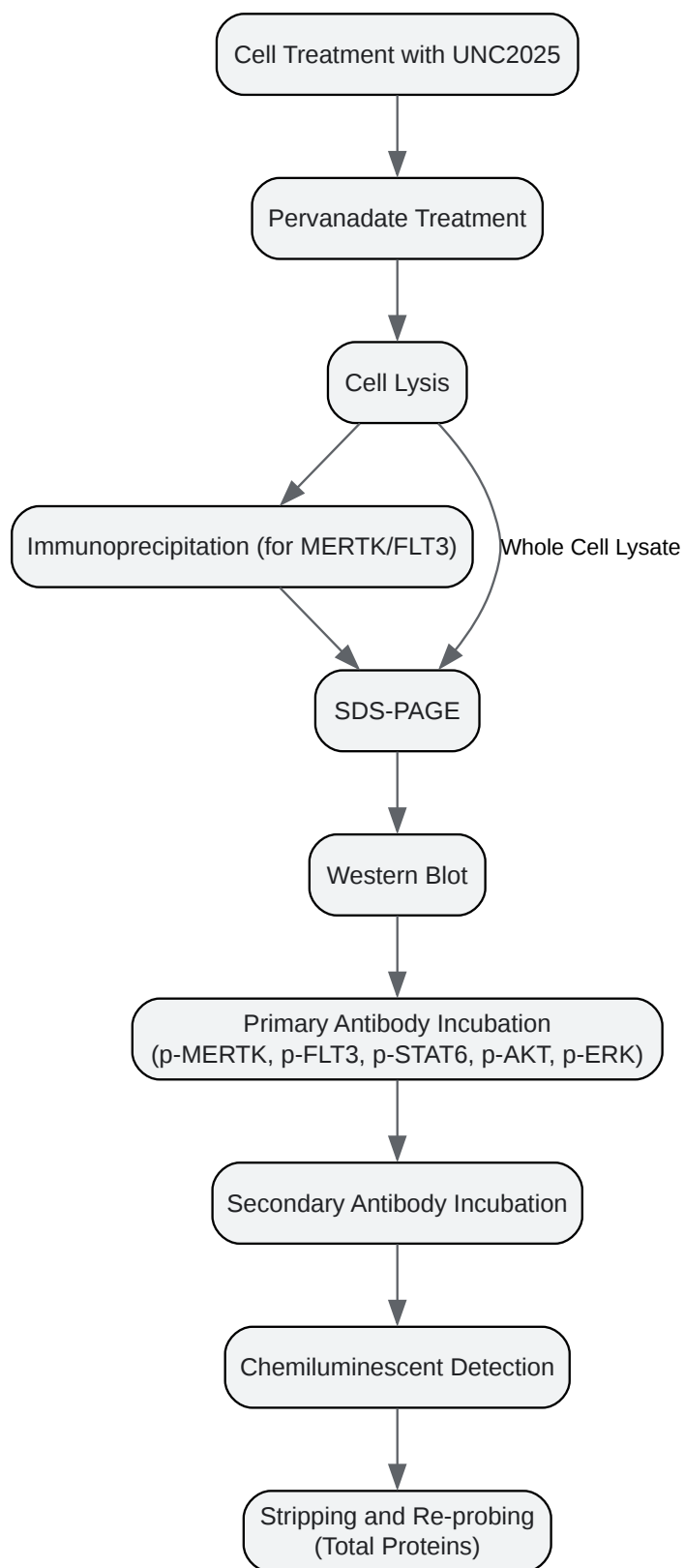
Introduction

UNC2025, a potent and orally bioavailable small molecule inhibitor, has emerged as a significant tool in the study of cancer biology, particularly in the context of acute leukemia.[1][2] Initially designated as "inhibitor 11" in seminal research, UNC2025 functions as a dual inhibitor of MER proto-oncogene tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3).[3][4] Both MERTK and FLT3 are receptor tyrosine kinases that, when dysregulated, play crucial roles in oncogenesis, promoting cancer cell survival and proliferation.[1][5] This technical guide provides an in-depth overview of the UNC2025 signaling pathway, its biochemical activity, and detailed protocols for its experimental characterization.

Core Signaling Pathway of UNC2025 Inhibition

UNC2025 exerts its therapeutic effects by competitively inhibiting the ATP-binding sites of MERTK and FLT3, thereby blocking their autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades.[6] In leukemia cells, the inhibition of MERTK and FLT3 by UNC2025 leads to a significant reduction in the phosphorylation of key downstream effectors, including STAT6, AKT, and ERK1/2.[1][6] This blockade of critical signaling nodes ultimately results in the induction of apoptosis and a reduction in cell proliferation and colony formation in MERTK and FLT3-dependent cancer cells.[1][2]





Annexin V (-) / PI (-)
Viable

Annexin V (+) / PI (-)
Early Apoptosis

Annexin V (+) / PI (+)
Late Apoptosis / Necrosis

Annexin V (-) / PI (+)
Necrosis

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Ontario, CA 91761, United States

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Email: info@benchchem.com